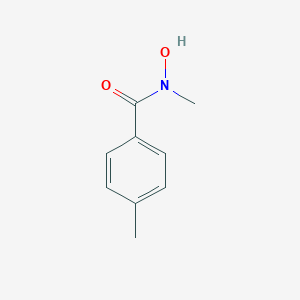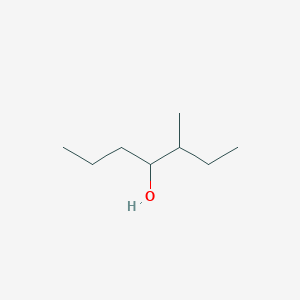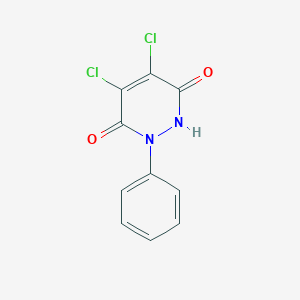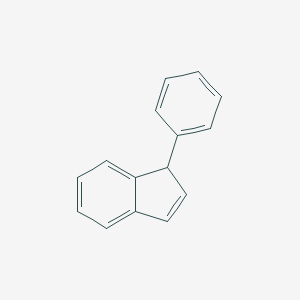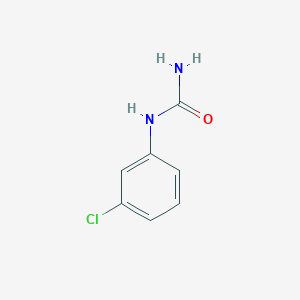
N-Isopropyl-4,4'-methylenedianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopropyl-4,4'-methylenedianiline is an organic compound with the molecular formula C16H20N2. It is a derivative of benzenamine, also known as aniline, which is a primary aromatic amine. This compound is characterized by the presence of an aminophenyl group attached to the benzene ring, along with a methyl group and an isopropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-4,4'-methylenedianiline typically involves the reaction of 4-aminobenzyl chloride with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux temperature, and the progress of the reaction is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Isopropyl-4,4'-methylenedianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Halogenated benzenamine derivatives.
Applications De Recherche Scientifique
N-Isopropyl-4,4'-methylenedianiline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Isopropyl-4,4'-methylenedianiline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and receptors, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, 4,4’-methylenebis-
- Benzenamine, 4-[(1E)-2-(4-aminophenyl)ethenyl]-N-methyl-
Uniqueness
N-Isopropyl-4,4'-methylenedianiline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both an aminophenyl group and an isopropyl group differentiates it from other similar compounds, influencing its reactivity and applications.
Propriétés
Numéro CAS |
10029-31-9 |
|---|---|
Formule moléculaire |
C16H20N2 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
4-[[4-(propan-2-ylamino)phenyl]methyl]aniline |
InChI |
InChI=1S/C16H20N2/c1-12(2)18-16-9-5-14(6-10-16)11-13-3-7-15(17)8-4-13/h3-10,12,18H,11,17H2,1-2H3 |
Clé InChI |
OYZBHMQKSAYWAI-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N |
SMILES canonique |
CC(C)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N |
Key on ui other cas no. |
10029-31-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


